Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside
Overview
Description
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by a phthalimido group, and the anomeric hydroxyl group is substituted with a benzyl group. This modification makes it a valuable tool in studying carbohydrate chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside typically involves the glycosylation of a phthalimido sugar with an azido sugar. The process includes the selective removal of protecting groups at specific positions to obtain the desired compound. For instance, the synthesis of a related disaccharide unit involves tert-butyldimethylsilyl (TBDMS) and acetyl protecting groups, which are selectively removed under specific conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds with other sugars or molecules.
Deprotection: Removal of protecting groups to expose functional groups for further reactions.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trichloroacetimidoyl groups: For glycosylation reactions.
Silyl and acetyl protecting groups: For selective protection and deprotection steps.
Major Products
The major products formed from these reactions are typically glycosylated derivatives and deprotected sugars, which can be further utilized in various biochemical assays and studies .
Scientific Research Applications
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside is widely used in glycobiology research. Its applications include:
Carbohydrate Chemistry: Studying the structure, synthesis, and function of carbohydrates.
Enzymology: Investigating enzymes involved in glycan formation and degradation.
Protein-Glycan Interactions: Understanding how proteins recognize and bind to glycans.
Biomedical Research: Developing drugs for inflammatory diseases and autoimmune disorders
Mechanism of Action
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside involves its role as a glycosyl donor or acceptor in glycosylation reactions. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, facilitating the formation or modification of glycosidic bonds. This interaction is crucial for studying the biochemical pathways and molecular targets related to glycan synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-beta-D-glucopyranoside
- Phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside
Uniqueness
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in selective glycosylation reactions and studying specific protein-glycan interactions .
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c23-10-15-17(24)18(25)16(21(29-15)28-11-12-6-2-1-3-7-12)22-19(26)13-8-4-5-9-14(13)20(22)27/h1-9,15-18,21,23-25H,10-11H2/t15-,16-,17-,18-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORQWPZZDBBOP-PDOZGGDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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